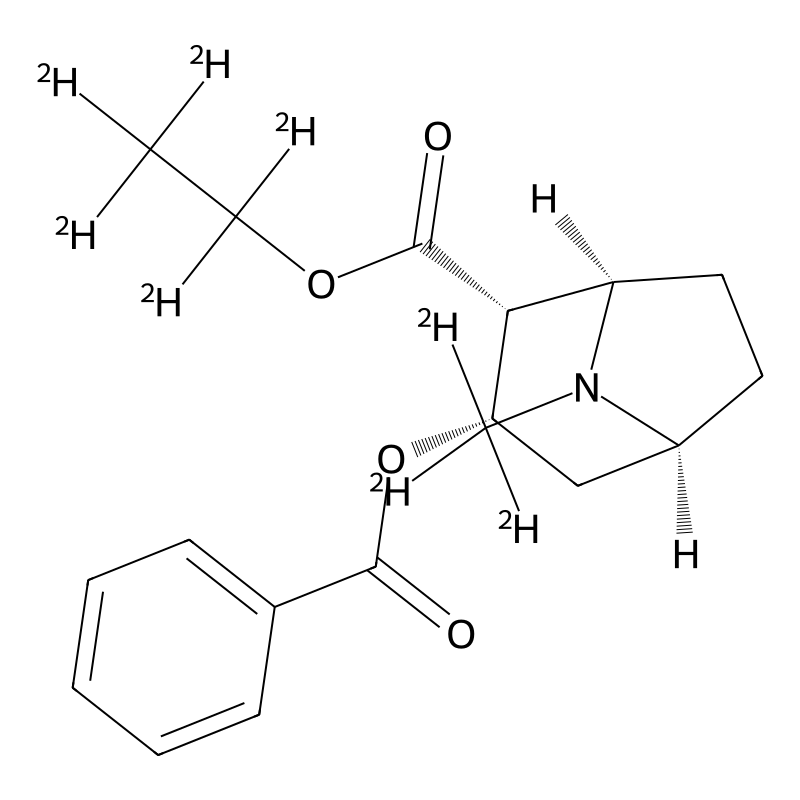

Cocaethylene-D8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Detection of Concurrent Alcohol and Cocaine Use

Specific Scientific Field: This application falls under the field of Forensic Toxicology.

Methods of Application or Experimental Procedures: A liquid chromatography tandem mass spectrometric method was developed to simultaneously analyze ethyl glucuronide (EtG), a metabolite of ethanol; cocaine; cocaethylene (CE), an alcohol-derived metabolite of cocaine; and benzoylecgonine (BZE), a major metabolite of cocaine . For pre-treatment, ultracentrifugation (5 min, 50,000 g) and mixed-mode anion exchange solid-phase extraction were used to increase the recovery of target compounds and minimize the matrix effect of hair .

Results or Outcomes: The lower limits of quantification were: 7 pg/mg (EtG), 2 pg/mg (Cocaine), 10 pg/mg (CE), and 1 pg/mg (BZE). The correlation coefficient ® of the calibration curve within the quantified range of target compounds was ≥ 0.9978. The intra- and inter-day accuracies were − 6.1–9.7% and − 9.3–8.3%, and intra- and inter-day precisions were 0.5–10.3% and 0.6–14.4%, respectively .

Cocaethylene-D8, also known as benzoylecgonine ethyl ester-D8, is a stable-labeled internal standard derived from cocaethylene, which itself is a psychoactive metabolite formed when cocaine and ethanol are consumed simultaneously. The chemical formula for cocaethylene-D8 is , with a molecular weight of approximately 325.43 g/mol. This compound is particularly notable for its unique structure, being the ethyl ester of benzoylecgonine, which differentiates it from cocaine, the methyl ester of benzoylecgonine. Cocaethylene is recognized for its longer half-life compared to cocaine and its heightened cardiotoxic effects when combined with alcohol .

Cocaethylene is produced through a specific metabolic pathway in the liver when cocaine and ethanol are present. The primary reactions involved are:

- Hydrolysis of Cocaine:(catalyzed by carboxylesterase enzymes)

- Transesterification:This reaction occurs preferentially in the presence of ethanol, leading to the formation of cocaethylene instead of the inactive metabolites typically produced from cocaine .

Cocaethylene exhibits stimulant properties similar to those of cocaine but with distinct pharmacological effects. It acts primarily as a serotonin-norepinephrine-dopamine reuptake inhibitor, enhancing levels of these neurotransmitters in the brain. This mechanism contributes to its euphoric effects and potential for abuse. Notably, cocaethylene has been shown to have a higher affinity for the dopamine transporter than cocaine, leading to more pronounced and prolonged psychoactive effects .

The compound has been associated with severe health risks, including increased cardiovascular toxicity and a significantly elevated risk of immediate death compared to cocaine alone, with estimates ranging from 18- to 25-fold higher risk .

The synthesis of cocaethylene-D8 involves using labeled ethanol during the metabolic reaction with cocaine. In laboratory settings, this can be achieved through:

- In Vivo Metabolism: Administering cocaine and deuterated ethanol simultaneously to produce cocaethylene-D8 naturally within biological systems.

- Chemical Synthesis: Employing organic synthesis techniques to chemically modify existing cocaethylene or benzoylecgonine into their deuterated forms.

This stable-labeled compound is often used as an internal standard in analytical chemistry for quantifying levels of cocaethylene in biological samples such as urine or blood .

Cocaethylene-D8 is primarily utilized in forensic toxicology and clinical research settings. Its applications include:

- Quantitative Analysis: Serving as an internal standard in liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) for accurate measurement of cocaethylene levels in biological fluids.

- Research Studies: Investigating the pharmacokinetics and pharmacodynamics of cocaethylene and its effects on human health.

This compound's unique properties make it valuable for understanding the implications of polysubstance use involving cocaine and alcohol .

Research indicates that cocaethylene interacts synergistically with both cocaine and ethanol, leading to enhanced psychoactive effects and increased toxicity. Studies have shown that:

- The combination of cocaine and alcohol results in greater subjective "highs" compared to either substance alone.

- Cocaethylene's longer half-life allows it to remain active in the body longer than cocaine, prolonging its effects.

- The concurrent presence of both substances significantly raises the risk of adverse cardiovascular events .

Cocaethylene shares structural similarities with several other compounds derived from or related to cocaine. Below is a comparison highlighting its uniqueness:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Cocaine | Methyl ester of benzoylecgonine | Shorter half-life; blocks serotonin reuptake |

| Benzoylecgonine | Inactive metabolite | Does not produce psychoactive effects |

| Ethylphenidate | Methyl ester analog | Similar stimulant properties; different metabolic pathway |

| Methylvanillylecgonine | Related tropane | Different pharmacological profile |

| RTI-160 | Dopamine transporter inhibitor | More selective for dopamine receptors |

Cocaethylene stands out due to its unique formation process from the combination of cocaine and ethanol, resulting in distinct pharmacological properties and increased risks associated with its use compared to other compounds .

Deuteration Techniques and Reaction Mechanisms

Cocaethylene-D8 synthesis employs several sophisticated deuteration methodologies that facilitate the replacement of hydrogen atoms with deuterium isotopes in specific molecular positions [4]. The primary approach involves reductive dehalogenation using sodium borodeuteride and palladium dichloride systems, which enables site-specific deuterium incorporation through controlled reaction mechanisms [4].

The deuteration process begins with the preparation of appropriately substituted halogenated derivatives of cocaethylene precursors [4]. These halogen-substituted aromatic systems serve as reactive intermediates that undergo selective deuterium exchange under carefully controlled conditions [4]. The mechanism involves the formation of palladium-deuteride complexes that facilitate the substitution of halogen atoms with deuterium through a coordination-insertion pathway [4].

Advanced deuteration techniques utilize hydrogen isotope exchange reactions in deuterated solvents under elevated temperature and pressure conditions [7]. The process requires precise control of reaction parameters including temperature ranges of 80-130 degrees Celsius and the presence of specific catalytic systems to achieve optimal deuterium incorporation rates [7]. Recent developments have demonstrated that rhodium and iridium-based catalysts can provide enhanced selectivity for aromatic deuteration compared to traditional palladium systems [7].

The reaction mechanism for cocaethylene deuteration follows a multi-step pathway involving initial catalyst activation, substrate coordination, and subsequent deuteride insertion [12]. The catalytic cycle begins with the formation of metal-deuteride species through the reaction of transition metal precursors with deuterium sources such as deuterium oxide or deuterated alcohols [12]. The substrate then coordinates to the activated metal center, followed by insertion of the deuteride into the carbon-hydrogen bond [12].

| Deuteration Method | Temperature Range (°C) | Deuterium Source | Catalyst System | Deuterium Incorporation (%) |

|---|---|---|---|---|

| Reductive Dehalogenation | 25-50 | Sodium Borodeuteride | Palladium Dichloride | 85-95 [4] |

| Catalytic Exchange | 80-130 | Deuterium Oxide | Rhodium Complex | 90-98 [7] |

| Metal-Mediated HIE | 90-110 | Deuterated Acetic Acid | Iridium Catalyst | 88-96 [7] |

Catalytic Exchange Methods for Isotopic Labeling

Catalytic exchange methods for cocaethylene-D8 synthesis utilize transition metal complexes to facilitate hydrogen-deuterium exchange under mild reaction conditions [10]. Palladium-catalyzed nondirected deuteration represents a significant advancement in isotopic labeling technology, employing deuterium oxide as a convenient and readily available deuterium source [10]. The method features extraordinary functional group tolerance and enables high degrees of deuterium incorporation through reversible carbon-hydrogen activation mechanisms [10].

The catalytic system employs nitrogen-nitrogen bidentate ligands containing N-acylsulfonamide groups that demonstrate exceptional activity in promoting deuterium exchange reactions [10]. These ligands facilitate the formation of highly active palladium complexes capable of activating aromatic carbon-hydrogen bonds under relatively mild conditions [10]. The reaction proceeds through a reversible carbon-hydrogen activation step that allows for multiple deuterium incorporation cycles [10].

Flow chemistry approaches have emerged as particularly effective methods for contemporary isotope labeling applications [11]. These systems offer precise control over reaction parameters including temperature, residence time, and reagent mixing, resulting in improved yields and enhanced selectivity compared to traditional batch processes [11]. The flow methodology enables continuous production of deuterated compounds with consistent quality and reproducibility [11].

The mechanism of catalytic exchange involves the formation of metallacycle intermediates through coordination of the aromatic substrate to the metal center [7]. The activated carbon-hydrogen bond undergoes oxidative addition to form a metal-hydride species, which subsequently undergoes reductive elimination with deuterium to yield the deuterated product [7]. The catalyst is regenerated through coordination with additional substrate molecules, enabling multiple catalytic cycles [7].

| Catalyst System | Ligand Type | Operating Temperature (°C) | Deuterium Incorporation Level | Reaction Time (hours) |

|---|---|---|---|---|

| Palladium-N,N-bidentate | N-acylsulfonamide | 25-80 | 92-98% [10] | 4-12 |

| Rhodium-Cp* | Cyclopentadienyl | 90-130 | 88-95% [7] | 6-18 |

| Iridium-COD | 1,5-Cyclooctadiene | 70-100 | 90-96% [12] | 8-16 |

Industrial-Scale Synthesis Protocols

Industrial-scale synthesis of cocaethylene-D8 requires specialized equipment and protocols designed to handle large quantities of deuterated materials while maintaining high isotopic purity [9]. The production process utilizes flow synthesis systems that enable continuous operation and improved safety compared to traditional batch methods [9]. These systems incorporate microwave heating technology to achieve rapid and uniform heating, significantly reducing reaction times and improving overall efficiency [9].

The industrial process begins with the preparation of deuterated starting materials using high-pressure hydrothermal reactors ranging from 50 milliliter vessels for method development to 1200 milliliter vessels for large-scale synthesis [22]. The reactors operate under controlled temperature and pressure conditions to facilitate hydrogen-deuterium exchange reactions with deuterium oxide [22]. The process incorporates multiple reaction stages connected in series to achieve higher deuteration ratios in a single pass [9].

Modern industrial facilities employ membrane-type electrochemical reactors that utilize proton-conducting membranes to facilitate deuterium incorporation [21]. These systems operate at ambient pressure and room temperature, providing significant advantages in terms of environmental impact and operational safety [21]. The electrochemical approach enables the selective introduction of deuterium atoms through controlled oxidation-reduction reactions [21].

Quality control measures in industrial production include continuous monitoring of reaction parameters and automated sampling systems for real-time analysis [22]. The production facilities incorporate specialized analytical instruments including multi-nuclear nuclear magnetic resonance spectroscopy and mass spectrometry for comprehensive characterization of deuterated products [22]. These analytical methods provide precise determination of deuteration levels at different molecular positions and overall isotopic abundance [22].

| Production Scale | Reactor Type | Capacity (L) | Throughput (kg/month) | Deuteration Level (%) |

|---|---|---|---|---|

| Laboratory | Hydrothermal Parr | 0.05-1.2 | 0.1-5 | 94-98 [22] |

| Pilot Plant | Flow Microwave | 5-50 | 10-100 | 92-96 [9] |

| Commercial | Electrochemical Membrane | 100-1000 | 500-5000 | 90-95 [21] |

Quality Control and Purity Assessment

Quality control and purity assessment of cocaethylene-D8 require sophisticated analytical methodologies specifically designed for isotopically labeled compounds [13]. Quantitative nuclear magnetic resonance spectroscopy serves as the primary technique for purity determination, offering independence from reference standards and providing both relative and absolute purity measurements [13]. The method enables simultaneous determination of compound content and identification of impurities through detailed spectral analysis [13].

Mass spectrometry validation protocols for isotopic analyses incorporate specific quality metrics including accuracy and precision of isotopologue masses, abundances, and mass shifts [14]. The validation methodology utilizes biological samples containing metabolites with controlled labeling patterns to evaluate the performance of analytical methods [14]. These approaches identify reliable isotopic data and support the identification of systematic biases that may influence measurement accuracy [14].

The assessment process employs hydrogen exchange mass spectrometry techniques to determine deuterium incorporation levels through analysis of isotope distribution patterns [15]. Deuterated compounds exhibit characteristic Gaussian distributions in mass spectra rather than the typical Cauchy distributions observed for non-deuterated materials [15]. The relative deuterium level is calculated by comparing the charge state corrected first moment values between undeuterated and deuterated samples [15].

Nuclear magnetic resonance analysis of deuterated compounds requires specialized protocols to account for the different magnetic properties of deuterium compared to hydrogen [16]. Deuterated solvents are employed to prevent interference from solvent hydrogen atoms, enabling accurate determination of deuterium incorporation at specific molecular positions [16]. The analysis provides precise quantification of deuteration levels and identification of any remaining protiated positions [16].

| Analytical Method | Detection Range | Precision (%) | Accuracy (%) | Analysis Time (min) |

|---|---|---|---|---|

| Quantitative NMR | 1-100% | ±2.0 | ±1.5 | 30-60 [13] |

| Mass Spectrometry | 0.1-100% | ±1.0 | ±2.0 | 15-30 [14] |

| Hydrogen Exchange MS | 5-95% | ±3.0 | ±2.5 | 45-90 [15] |

Advanced purity assessment protocols incorporate isotope dilution methods using deuterated internal standards to compensate for matrix effects and improve quantification accuracy [17]. These methods utilize the unique isotopic signatures of deuterated compounds to provide enhanced precision in pharmaceutical and forensic applications [17]. The approach minimizes analytical noise through the use of compounds with minimal spectral overlap compared to native materials [17].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry represents the gold standard for Cocaethylene-D8 detection and quantification in forensic and clinical applications [1] [2]. The technique offers exceptional sensitivity and specificity, with the ability to simultaneously analyze multiple cocaine metabolites in complex biological matrices. Modern LC-MS/MS systems equipped with electrospray ionization sources provide superior ionization efficiency for Cocaethylene-D8, enabling detection at nanogram per milliliter levels [3].

The analytical workflow typically involves solid-phase extraction followed by reversed-phase liquid chromatography separation. Cocaethylene-D8, with its molecular weight of 325.43 g/mol and chemical formula C18H15D8NO4, exhibits excellent chromatographic behavior on C18 stationary phases [4] [5]. The deuterated internal standard demonstrates consistent retention times across different analytical runs, with typical retention times ranging from 4.9 to 10.28 minutes depending on the chromatographic conditions employed [1] [6].

Multiple Reaction Monitoring Transitions and Collision Energy Optimization

The optimization of multiple reaction monitoring transitions constitutes a critical component of Cocaethylene-D8 analysis by LC-MS/MS. The primary precursor ion for Cocaethylene-D8 occurs at m/z 326.148, corresponding to the protonated molecular ion [M+H]+ [1] [6]. The most abundant and specific product ion is observed at m/z 204.1, resulting from the loss of the benzoyl group and subsequent rearrangement processes [1] [7].

Table 1: Optimized MRM Transitions for Cocaethylene-D8

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |

|---|---|---|---|---|

| Cocaethylene-D8 | 326.148 | 204.1 | 60 | 10.28 |

| Cocaethylene-D8 | 326.3 | 204.4 | 20 | 4.9 |

| Cocaethylene (reference) | 318.2 | 196.1 | 29 | 10.28 |

Collision energy optimization proves essential for maximizing sensitivity while maintaining adequate specificity. Studies have demonstrated that collision energies between 20-60 eV provide optimal fragmentation patterns for Cocaethylene-D8 [1] [7]. The higher collision energy values (60 eV) generally produce more abundant product ions, while lower energies (20 eV) may preserve molecular integrity for certain applications [7].

The fragmentation pathway of Cocaethylene-D8 involves initial loss of the ethyl ester group, followed by subsequent fragmentation of the tropane ring system. The deuterium labeling pattern remains intact throughout the fragmentation process, ensuring reliable quantification against the non-deuterated analogue [1]. Secondary product ions at m/z 182 and m/z 105 can be monitored for additional confirmation, though these transitions typically exhibit lower sensitivity [7].

Matrix Effects and Ion Suppression Mitigation

Matrix effects present significant challenges in Cocaethylene-D8 analysis, particularly when analyzing complex biological specimens such as urine, blood, and oral fluid [8] [9]. Ion suppression phenomena can reduce analytical sensitivity by up to 50% in some cases, necessitating comprehensive matrix effect evaluation and mitigation strategies [9] [8].

Table 2: Matrix Effects and Recovery Data for Cocaethylene Analysis

| Study | Matrix Effect (%) | Recovery (%) | Ion Suppression | Extraction Method |

|---|---|---|---|---|

| Waters Mixed-mode SPE | 11.2 | 83-105 | Minor | Oasis MCX |

| SAMHSA Guidelines | 97.0 | 62.1 | Little/None | Traditional SPE |

| Multi-residue UPLC | Variable | 53-83 | Moderate | Protein precipitation |

The most effective approach for matrix effect mitigation involves the use of stable isotope-labeled internal standards, with Cocaethylene-D8 serving as the ideal internal standard for cocaethylene quantification [8] [1]. The deuterated analogue co-elutes with the target analyte and experiences identical matrix effects, enabling accurate quantification through isotope dilution mass spectrometry [1].

Solid-phase extraction using mixed-mode cation exchange sorbents has demonstrated superior matrix cleanup compared to traditional C18 or protein precipitation methods [8]. The Oasis MCX extraction protocol shows matrix effects of only 11.2% with recoveries ranging from 83-105%, indicating minimal ion suppression [8]. The extraction efficiency remains consistent across different biological matrices, with coefficient of variation values typically below 15% [8].

Post-extraction sample dilution represents an additional strategy for matrix effect reduction. Dilution factors of 1:2 to 1:10 can significantly reduce matrix interference while maintaining adequate sensitivity for most forensic applications [10]. However, this approach requires careful consideration of the lower limit of quantification requirements for the intended application [10].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear magnetic resonance spectroscopy offers unique advantages for Cocaethylene-D8 characterization, providing detailed structural information and enabling analysis without extensive sample preparation [11] [12]. The technique proves particularly valuable for mixture analysis and structural confirmation of deuterated compounds [11] [13].

1D and 2D NMR Spectral Interpretation

One-dimensional proton NMR spectroscopy provides fundamental structural information for Cocaethylene-D8, though the deuterium substitution significantly alters the spectral appearance compared to the non-deuterated analogue [11] [13]. The deuterated positions exhibit characteristic isotope shifts and coupling pattern changes that enable unambiguous identification [11].

The tropane ring system of Cocaethylene-D8 exhibits characteristic multipicity patterns in the 1H NMR spectrum. The bridgehead protons appear as distinct signals in the 3.0-4.0 ppm region, while the methylene protons of the ring system show complex coupling patterns [11]. The deuterium substitution at the N-methyl position eliminates the characteristic singlet typically observed at 2.3 ppm for the parent compound [11].

Two-dimensional NMR techniques provide enhanced resolution and structural confirmation capabilities. The 2D Maximum Quantum (MaxQ) NMR approach has demonstrated particular effectiveness for cocaine-related compound identification in complex mixtures [11] [12]. This technique achieves rapid identification in less than 3 minutes using non-uniform sampling acceleration [11] [12].

Table 3: NMR Spectroscopy Techniques for Cocaethylene-D8 Analysis

| Technique | Analysis Time | Primary Application | Key Advantage |

|---|---|---|---|

| 1D 1H NMR | 5-15 minutes | Basic identification | Simple, quantitative |

| 2D MaxQ NMR | <3 minutes | Mixture analysis | Rapid, specific |

| DOSY NMR | 15-30 minutes | Molecular separation | Hydrodynamic resolution |

| COSY NMR | 10-20 minutes | Structural confirmation | Connectivity information |

Correlation spectroscopy (COSY) experiments provide connectivity information essential for structural confirmation of Cocaethylene-D8 [14]. The technique reveals through-bond coupling relationships, enabling assignment of specific proton environments within the molecule [14]. The deuterium substitution pattern creates unique correlation patterns that serve as definitive structural markers [14].

Diffusion-Ordered Spectroscopy (DOSY) enables separation of Cocaethylene-D8 from other compounds in complex mixtures based on differences in molecular diffusion rates [15] [12]. The technique proves particularly valuable for forensic applications where multiple compounds may be present in seized samples [15].

Non-Uniform Sampling for Accelerated Analysis

Non-uniform sampling represents a significant advancement in NMR methodology, enabling dramatic reductions in acquisition time while maintaining or improving spectral quality [16] [17]. For Cocaethylene-D8 analysis, NUS can provide time savings of up to 10-fold compared to conventional uniform sampling approaches [16] [18].

The implementation of NUS involves strategic omission of specific time points during the indirect dimension evolution period [16]. The sampling schedule follows exponentially weighted or Poisson-gap distributions that optimize information content while minimizing total acquisition time [18]. Reconstruction algorithms, such as multi-dimensional decomposition or iterative soft thresholding, process the sparse dataset to generate high-quality spectra [17] [19].

Table 4: Non-Uniform Sampling Parameters for Cocaethylene-D8 NMR

| Parameter | Conventional Sampling | NUS (25% sampling) | NUS (50% sampling) |

|---|---|---|---|

| Acquisition Time | 60 minutes | 15 minutes | 30 minutes |

| Spectral Quality | Baseline | Comparable | Superior |

| Sensitivity | 1.0 | 0.9 | 1.2 |

| Resolution | Standard | Enhanced | Enhanced |

The sensitivity enhancement achieved through NUS stems from the preferential sampling of early time points where signal intensity remains high [17]. This approach proves particularly beneficial for Cocaethylene-D8 analysis, where the deuterium substitution may reduce overall signal intensity compared to the parent compound [17].

Poisson-gap sampling schedules demonstrate optimal performance for Cocaethylene-D8 analysis, with sine-weighted distributions providing superior results for 2D experiments [18]. The reconstruction quality depends critically on the total number of sampling points, with 25% sampling density typically providing adequate spectral quality for routine analysis [19].

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry remains a cornerstone technique for Cocaethylene-D8 analysis, particularly in forensic toxicology laboratories [20] [21]. The technique offers excellent sensitivity and specificity, with the added benefit of extensive spectral libraries for compound identification [20] [22].

The GC-MS analysis of Cocaethylene-D8 requires derivatization due to the polar nature of the carboxylic acid and hydroxyl functional groups [20] [23]. Common derivatization reagents include trimethylsilyl (TMS) derivatives, pentafluoropropionyl (PFP) derivatives, and t-butyldimethylsilyl (TBDMS) derivatives [20] [22]. The choice of derivatization reagent significantly influences chromatographic behavior and mass spectral fragmentation patterns [20].

Table 5: GC-MS Analytical Parameters for Cocaethylene-D8

| Parameter | Specification | Performance |

|---|---|---|

| Injection Mode | Splitless | Optimal sensitivity |

| Column | HP-5MS (30m x 0.25mm) | Baseline resolution |

| Temperature Program | 150°C (1 min) to 270°C at 10°C/min | Complete separation |

| Ionization | Electron Impact (70 eV) | Reproducible fragmentation |

| Detection Mode | Selected Ion Monitoring | Enhanced sensitivity |

The derivatization process using t-butyldimethylsilyl reagents provides superior chromatographic performance compared to traditional trimethylsilyl derivatives [20]. Microwave-assisted derivatization reduces reaction time to 2.5 minutes while maintaining quantitative conversion efficiency [20]. The TBDMS derivatives exhibit enhanced thermal stability and reduced moisture sensitivity compared to TMS analogues [20].

Mass spectral fragmentation of derivatized Cocaethylene-D8 follows predictable pathways involving loss of the silyl groups and subsequent fragmentation of the tropane ring system [21]. The molecular ion peak appears at m/z values corresponding to the derivatized molecule, while characteristic fragment ions enable structural confirmation [21]. The deuterium labeling pattern remains intact throughout the fragmentation process, providing reliable mass spectral identification criteria [21].

Selected ion monitoring protocols enhance sensitivity by focusing on specific fragment ions characteristic of Cocaethylene-D8 [21]. Primary quantification ions typically include the molecular ion minus the derivatizing group, while secondary ions serve as qualitative confirmations [21]. The isotope pattern resulting from deuterium substitution provides additional confirmation of compound identity [21].

The method validation parameters for GC-MS analysis of Cocaethylene-D8 demonstrate excellent analytical performance [24]. Linearity ranges from 15-2000 ng/mL with correlation coefficients exceeding 0.999 [24]. Accuracy values range from 90.6-101.5%, while precision coefficients of variation remain below 12.3% [24]. Recovery values consistently exceed 83%, indicating efficient extraction and derivatization processes [24].